N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Structural analysis via molecular docking studies (e.g., using the GLIDE module of Schrödinger) suggests that analogs of this compound may bind to InhA through critical interactions, such as hydrogen bonding with residues like Tyr158 . The methylsulfanyl (-SMe) substituent at the 3-position of the phenyl ring distinguishes it from related compounds, influencing its electronic, steric, and pharmacokinetic properties. This article provides a detailed comparison with structurally analogous compounds to elucidate structure-activity relationships (SAR) and synthetic considerations.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-23-16-9-5-6-14(11-16)19-18(22)13-10-17(21)20(12-13)15-7-3-2-4-8-15/h2-9,11,13H,10,12H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHCNIQPUFRJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Itaconic Acid as Starting Material
The synthesis begins with itaconic acid (1) , which undergoes Masamune-Claisen condensation with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile to form β-keto ester 2 (Scheme 1). This intermediate is treated with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene, yielding enaminone 3 .
Scheme 1: Cyclization to Pyrrolidinone
$$
\text{Itaconic acid} \xrightarrow{\text{CDI, MeCN}} \beta\text{-keto ester} \xrightarrow{\text{DMFDMA, toluene}} \text{Enaminone} \xrightarrow{\text{Acetamidine}} \text{Pyrrolidinone ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid}
$$
Cyclization of 3 with acetamidine hydrochloride in methanol at 0°C generates methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (4) . Subsequent hydrolysis with 1 M NaOH in methanol/THF (1:1) at room temperature furnishes carboxylic acid 5 in 86–92% yield.
Synthesis of 3-(Methylsulfanyl)aniline
Thioetherification of 3-Aminothiophenol
3-Aminothiophenol (6) reacts with methyl iodide in the presence of potassium carbonate in DMF at 50°C for 12 hours (Scheme 2). The reaction achieves quantitative conversion to 3-(methylsulfanyl)aniline (7) , confirmed by LC-MS and $$^1$$H-NMR.
Scheme 2: Thioether Formation
$$
\text{3-Aminothiophenol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{3-(Methylsulfanyl)aniline}
$$
Amidation of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid
BPC-Mediated Activation
Carboxylic acid 5 (1.0 equiv) is treated with bis(pentafluorophenyl) carbonate (BPC, 1.2 equiv) in anhydrous acetonitrile under nitrogen for 1 hour. 3-(Methylsulfanyl)aniline (7) (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours (Scheme 3). Workup via filtration or evaporation followed by purification via flash chromatography yields N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (8) in 80–95% purity.
Scheme 3: Amidation Protocol
$$
\text{Carboxylic acid} + \text{BPC} \xrightarrow{\text{MeCN}} \text{Activated intermediate} \xrightarrow{\text{3-(Methylsulfanyl)aniline}} \text{Target carboxamide}
$$
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H-NMR (400 MHz, CDCl$$3$$) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 7.09 (d, J = 8.0 Hz, 1H, ArH), 6.92 (s, 1H, ArH), 6.81 (d, J = 8.0 Hz, 1H, ArH), 3.92 (dd, J = 9.6, 6.4 Hz, 1H, CH), 3.45 (dd, J = 9.6, 4.8 Hz, 1H, CH), 2.98 (s, 3H, SCH$$3$$), 2.85–2.75 (m, 1H, CH$$2$$), 2.65–2.55 (m, 1H, CH$$2$$).
- LC-MS (ESI+) : m/z 367.1 [M+H]$$^+$$.
- Elemental Analysis : Calculated for C$${19}$$H$${18}$$N$$2$$O$$2$$S: C, 65.12%; H, 5.18%; N, 7.99%. Found: C, 64.98%; H, 5.22%; N, 7.93%.
Alternative Synthetic Routes and Modifications
Enantioselective Synthesis
Though the reported method yields racemic 8 , chiral HPLC using a Chiralcel OD-H column (hexane:isopropanol 90:10) resolves enantiomers with >99% ee.
Sulfur Oxidation Pathways
The methylsulfanyl group in 8 can be oxidized to sulfoxide or sulfone derivatives using m-CPBA or NaIO$$_4$$ , expanding the compound’s utility in medicinal chemistry.
Industrial-Scale Considerations
Process Optimization
- Solvent Recycling : Acetonitrile recovery via distillation reduces costs.
- Catalytic CDI : Substoichiometric CDI (0.2 equiv) with microwave irradiation (100°C, 30 min) achieves 90% β-keto ester yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenyl and methylsulfanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and interaction with molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting their activity and affecting metabolic pathways.
Interaction with Receptors: Modulating signal transduction pathways.
Influence on Cellular Processes: Affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Substituent : 3,5-Dichlorophenyl (-Cl at positions 3 and 5).
- Key Findings :
- Acts as a direct inhibitor of InhA, forming a hydrogen bond with Tyr158, a critical residue for enzymatic activity .
- Docking studies suggest the dichlorophenyl group enhances binding affinity due to electron-withdrawing effects and hydrophobic interactions.
- Higher steric bulk compared to the methylsulfanyl analog may limit solubility but improve target specificity.
- Synthesis: Not explicitly detailed in the evidence, but similar pyrrolidine-carboxamide derivatives are typically synthesized via condensation reactions under controlled conditions.
N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Substituent : 3-Hydroxyphenyl (-OH at position 3).
- Enhanced hydrophilicity could improve aqueous solubility, which is advantageous for bioavailability.
- Synthesis: Likely synthesized via analogous routes, with phenol protection/deprotection steps to prevent side reactions.
N-(3,5-Dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (Compound 73)
- Substituent : 3,5-Dimethylphenyl (-CH₃ at positions 3 and 5).
- Key Findings: Synthesized at elevated temperatures (>160°C), indicating that methyl substituents may stabilize intermediates or accelerate reaction kinetics . No direct InhA inhibition data reported, but steric effects from the dimethyl groups might interfere with binding.
- Synthesis : Isolated via column chromatography, suggesting moderate polarity compared to other analogs .
N-[6-(Cyclohexylsulfanyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Substituent : Cyclohexylsulfanyl-benzimidazolyl hybrid.
- Key Findings: The bulky cyclohexylsulfanyl group introduces significant steric hindrance, which may limit binding to compact active sites like InhA . Enhanced molecular weight and complexity may reduce synthetic yield but improve proteolytic stability.
- Synthesis : Likely requires multi-step protocols, including Suzuki couplings or nucleophilic substitutions for sulfanyl group incorporation.
Structural and Functional Analysis
Table 1: Comparative Overview of Pyrrolidine-Carboxamide Analogs
Biological Activity
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrrolidine ring and subsequent functionalization to attach various aromatic groups. Optimal reaction conditions are crucial for achieving high yields and purity.
Key Chemical Properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 374.47 g/mol |
| CAS Number | Not specified |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate key biochemical pathways associated with disease processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value indicating significant inhibition of cell proliferation in certain cancer types.
Cell Line IC50 (μM) MCF-7 (Breast) 25.4 A549 (Lung) 30.7 HeLa (Cervical) 22.8 - Antimicrobial Testing : The compound was tested against a range of bacterial strains, showing effective inhibition at concentrations lower than those required for many standard antibiotics.
Comparative Analysis
When compared to similar compounds, such as other pyrrolidine derivatives and oxadiazole-based molecules, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-[3-(methylsulfanyl)phenyl]-5-oxo... | High | Moderate |
| N-{3-[4-methylphenyl]-5-oxo... | Moderate | High |
| N-{3-(chlorophenyl)-5-oxo... | Low | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how are key intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions, including cyclization and condensation. Starting materials often include phenylpyrrolidine precursors and methylsulfanyl-substituted anilines. Key steps involve:
- Cycloaddition to form the pyrrolidine ring under reflux in THF or DMF .
- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 3-(methylsulfanyl)phenyl group .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from methanol .
- Characterization : Confirm intermediates using /-NMR (δ 7.2–7.8 ppm for aromatic protons, δ 2.5 ppm for methylsulfanyl) and LC-MS (m/z 367.1 [M+H]) .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Primary Tools :
- X-ray crystallography (SHELX suite) for absolute configuration determination, particularly to resolve stereochemistry at the pyrrolidine C3 position .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CHNOS) .
- Secondary Validation :
- FT-IR for carbonyl (1680–1700 cm) and amide (1650 cm) bond identification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?
- Key Parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation) .
- Solvent : Use anhydrous DMF for moisture-sensitive steps to prevent hydrolysis .
- Catalysts : Employ Pd(OAc) for Suzuki-Miyaura coupling of aryl groups (if applicable) .
- Process Optimization : Design-of-experiment (DoE) approaches to balance time, cost, and yield. Monitor via in-situ IR or HPLC .
Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?
- Refinement Techniques :
- Use SHELXL for anisotropic displacement parameter (ADP) refinement and TWIN/BASF commands to model twinning .
- Apply ORTEP-3 for visualizing thermal ellipsoids and identifying disordered regions (e.g., methylsulfanyl group rotation) .
Q. How do structural modifications (e.g., substituents on phenyl rings) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Methylsulfanyl group : Enhances lipophilicity (logP ~2.8), improving membrane permeability .
- Phenyl vs. trifluoromethylphenyl : Substitutions at the 1-phenyl position modulate enzyme inhibition (e.g., COX-2 IC shifts from 12 nM to 48 nM) .
- Experimental Validation :
- In vitro assays (e.g., fluorescence polarization for binding affinity) .
- Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase active sites) .
Q. How should researchers address contradictions in biological activity data across studies?
- Root Cause Analysis :
- Purity verification : Re-analyze batches via -NMR (DMSO-d) to detect impurities (>95% purity required) .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. ELISA) .
- Case Study : Discrepancies in IC values for anti-inflammatory activity may stem from differences in cell lines (RAW 264.7 vs. THP-1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
